![molecular formula C10H22O4 B13490479 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its molecular formula C10H22O4 and a molecular weight of 206.3 g/mol. This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol typically involves the functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol. One common method includes the reaction of this precursor with 4-methylbenzenesulfonyl chloride in basic conditions using tetrahydrofuran/water at room temperature . This reaction yields 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzene-sulfonate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired product.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is primarily related to its ability to interact with various molecular targets through its hydroxyl and ether groups. These interactions can influence the solubility and stability of other compounds, making it useful in formulations and reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but with a shorter carbon chain.
Triethylene glycol monomethyl ether: Lacks the pentanol backbone but has similar ether linkages.
Uniqueness
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is unique due to its combination of a pentanol backbone with multiple ether linkages, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility characteristics and chemical stability.
Propiedades
Fórmula molecular |
C10H22O4 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol |
InChI |
InChI=1S/C10H22O4/c1-10(11)4-3-5-13-8-9-14-7-6-12-2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
OJOJVDVGKCYVCR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOCCOCCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


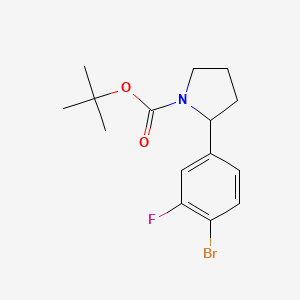
amine hydrochloride](/img/structure/B13490407.png)

![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)


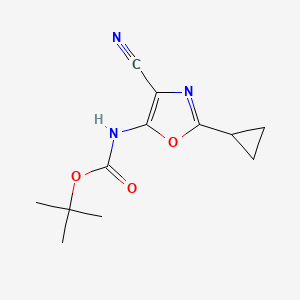

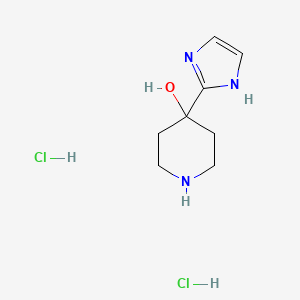
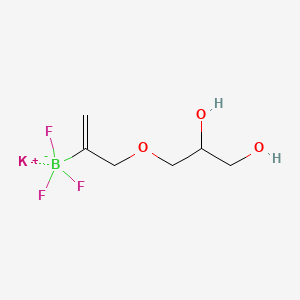

![1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-](/img/structure/B13490477.png)
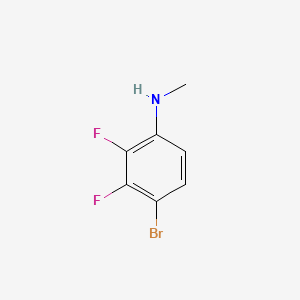
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)
